Superior BLK Inhibitory Potency: Blk-IN-2 vs. BLK-IN-1
Blk-IN-2 inhibits BLK with an IC₅₀ of 5.9 nM, representing a 3.2-fold improvement in potency over the earlier lead compound BLK-IN-1 (IC₅₀ = 18.8 nM) [1]. Both compounds were evaluated under identical biochemical assay conditions, enabling direct comparison [1]. This potency gain translates to a lower effective concentration required in cellular assays, reducing the risk of off-target effects associated with higher compound exposure.
| Evidence Dimension | BLK enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.9 nM |
| Comparator Or Baseline | BLK-IN-1: 18.8 nM |
| Quantified Difference | 3.2-fold more potent |
| Conditions | Biochemical kinase assay; compound 25 vs. compound 1 from same study [1] |
Why This Matters
Higher potency allows lower working concentrations, minimizing solvent exposure and potential off-target liabilities, which is critical for reproducible cellular and in vivo studies.
- [1] Fu T, Zuo Y, Zhong Z, Chen X, Pan Z. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK). European Journal of Medicinal Chemistry. 2022;229:114071. View Source
